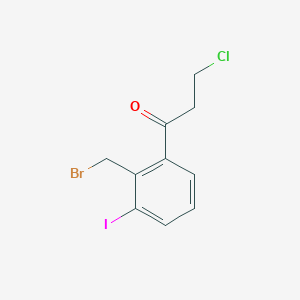
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one is an organic compound that features a complex structure with multiple halogen substituents. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of bromine, iodine, and chlorine atoms in its structure makes it a versatile intermediate for further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one typically involves multi-step reactions starting from simpler aromatic compounds. One common route includes the following steps:
Iodination: The iodination of the aromatic ring can be carried out using iodine and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium iodide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, using palladium catalysts.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Iodine and Hydrogen Peroxide: Used for iodination.
Acetyl Chloride and Aluminum Chloride: Used for Friedel-Crafts acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl derivatives .
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one involves its ability to undergo various chemical transformations. The presence of multiple halogens allows for selective reactions at different sites, making it a versatile building block in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another compound with a bromomethyl group, used in similar synthetic applications.
1,3-Dibromo-2,2-bis(hydroxymethyl)propane: A compound with two bromine atoms, used in polymer synthesis.
Uniqueness
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one is unique due to the combination of bromine, iodine, and chlorine atoms in its structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C10H9BrClIO |
|---|---|
Peso molecular |
387.44 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-3-iodophenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClIO/c11-6-8-7(10(14)4-5-12)2-1-3-9(8)13/h1-3H,4-6H2 |
Clave InChI |
JVSMPUYZYDISHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)CBr)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















